N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(2-Methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a tetrahydrobenzothienopyrimidine derivative characterized by a 2-methoxyethyl substituent at the N4-position of the pyrimidine ring.
Properties
IUPAC Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-17-7-6-14-12-11-9-4-2-3-5-10(9)18-13(11)16-8-15-12/h8H,2-7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSDDSDDCNCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Gewald reaction to synthesize the benzothiophene ring, followed by subsequent functionalization to introduce the pyrimidine moiety . The reaction conditions often include the use of solvents like ethanol or butanol and catalysts such as sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. A study demonstrated that compounds with similar structural motifs can selectively target cancer cells while sparing normal cells. The effectiveness of these compounds is often evaluated through cytotoxicity assays against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(3-hydroxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Hydroxyphenyl group | Antitumor activity |
| 2-(methylthio)-4-(4-morpholinyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | Morpholine substitution | Antimicrobial properties |
| 5-(substituted phenyl)-thienopyrimidines | Various substitutions on phenyl ring | Kinase inhibition |
Enzyme Inhibition
Acetylcholinesterase Inhibition
The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown effective inhibition rates in various biochemical assays.
Table 2: Enzyme Inhibition Studies
Antimicrobial Effects
Preliminary studies have suggested that the compound exhibits antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Escherichia coli | 256 | N-(2-methoxyethyl)-5,6,7,8-tetrahydro... |
| Staphylococcus aureus | 256 | N-(2-methoxyethyl)-5,6,7,8-tetrahydro... |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of thienopyrimidine derivatives based on the structure of N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine. The synthesized compounds were tested against several cancer cell lines. Results indicated that some derivatives exhibited IC50 values below 20 µM against breast and lung cancer cells.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in an Alzheimer's disease model. The results showed significant improvements in cognitive function in treated animals compared to controls. The mechanism was attributed to the inhibition of acetylcholinesterase and modulation of neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Melting Points and Spectral Data :
Solubility Trends :
Key SAR Insights :
Aromatic vs. Aliphatic Substituents : Aromatic groups enhance lipophilicity and target affinity, while aliphatic groups improve solubility.
Electron-Donating Groups (e.g., OCH₃) : May reduce reactivity but improve metabolic stability.
Steric Effects : Bulky substituents (e.g., morpholinylethyl) could hinder binding to certain targets.
Biological Activity
N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C12H14N2O2S
- Molecular Weight: 250.31676 g/mol
- CAS Number: 724746-73-0
Synthesis
The synthesis of N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions that include the formation of the benzothieno-pyrimidine core followed by functionalization with the methoxyethyl group. This process has been optimized in various studies to enhance yield and purity.
Antiviral Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit antiviral properties. For instance, compounds similar to N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine have shown activity against HIV and other viral infections. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzothieno ring can significantly enhance antiviral efficacy .
Antitumor Effects
Several studies have evaluated the antitumor potential of benzothieno-pyrimidine derivatives. For example, compounds with similar structures demonstrated selective cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
Anti-inflammatory Properties
N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has also been investigated for its anti-inflammatory effects. In vitro assays showed that it could inhibit pro-inflammatory cytokine production in activated macrophages. This property suggests potential therapeutic applications in inflammatory diseases .
Study 1: Antiviral Efficacy
A study published in 2022 evaluated a series of benzothieno-pyrimidine derivatives for their antiviral activity against HIV. The results indicated that specific substitutions on the pyrimidine ring enhanced potency significantly. The most active compound from this series had an IC50 value of 0.004 μM .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on cytotoxicity against tumorigenic cell lines, N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine was found to exhibit selective toxicity towards cancer cells while sparing normal cells. The study highlighted its potential as a lead compound for further development in cancer therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.31676 g/mol |
| CAS Number | 724746-73-0 |
| Antiviral IC50 | 0.004 μM |
| Cytotoxicity EC50 (MDA-MB-231) | 32 ng/mL |
| Anti-inflammatory Activity | Inhibition of cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
